Regioisomeric Differentiation: 4-Bromo vs. 2-Bromo Substitution Alters Lipophilicity and Predicted Target Affinity
The position of the bromine atom on the N1-phenyl ring is a critical determinant of the compound's lipophilicity, as measured by the computed partition coefficient (XLogP3-AA). This property directly influences membrane permeability and target binding. The 4-bromo isomer (target compound) exhibits a higher lipophilicity compared to its 2-bromo regioisomer, which can lead to different pharmacokinetic behaviors and target engagement profiles [1].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid; XLogP3-AA = 2.3 |
| Quantified Difference | Δ = 0.5 log units (higher for 4-bromo isomer) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A difference of 0.5 log units in XLogP3-AA can significantly impact passive membrane permeability and oral absorption, making the 4-bromo isomer a more suitable candidate for lead optimization programs targeting intracellular or CNS-penetrant agents.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 22831930, 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved May 21, 2026. View Source
